

YC-1: A Dual-Action Small Molecule Modulating cGMP Signaling and Hypoxia Pathways

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *yc-1*

Cat. No.: B235206

[Get Quote](#)

A Technical Guide for Researchers and Drug Development Professionals

Abstract

YC-1, or 3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole, is a multifaceted small molecule that has garnered significant interest in the scientific community for its dual mechanism of action. Initially identified as a potent activator of soluble guanylyl cyclase (sGC), **YC-1** has also been characterized as a robust inhibitor of hypoxia-inducible factor-1 α (HIF-1 α). This technical guide provides an in-depth overview of the discovery, history, and core functionalities of **YC-1**. It details the compound's mechanism of action in both the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway and the cellular response to hypoxia. Quantitative data on its efficacy and potency are presented in structured tables, and detailed methodologies for key experimental procedures are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of this pivotal research compound.

Introduction and History

YC-1 was initially developed as a potential therapeutic agent for circulatory disorders due to its ability to inhibit platelet aggregation and induce vasodilation. Its discovery marked a significant advancement in the study of soluble guanylyl cyclase (sGC), the primary receptor for nitric oxide (NO). Unlike NO and other heme-dependent sGC activators, **YC-1** was found to activate sGC in a NO-independent manner, representing a new class of sGC stimulators.

Subsequent research unveiled a second, equally significant, function of **YC-1**: the inhibition of hypoxia-inducible factor-1 α (HIF-1 α)[1]. HIF-1 α is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia) and plays a critical role in tumor progression and angiogenesis. This discovery expanded the potential therapeutic applications of **YC-1** into oncology, positioning it as a novel anti-cancer agent. The dual functionality of **YC-1** makes it a unique tool for dissecting the intricate interplay between cGMP signaling and hypoxia-regulated pathways.

Physicochemical Properties of YC-1

A clear understanding of the physicochemical properties of **YC-1** is essential for its application in experimental settings.

Property	Value	Reference
Chemical Name	3-(5'-Hydroxymethyl-2'-furyl)-1-benzylindazole	[2]
Molecular Formula	C ₁₉ H ₁₆ N ₂ O ₂	[1][3][4]
Molecular Weight	304.34 g/mol	[1][3][4]
CAS Number	170632-47-0	[1][3][4]
Appearance	White to pale yellow powder	[3]
Solubility	Soluble in DMSO and ethanol; Insoluble in water	[1][5]

Mechanism of Action I: Soluble Guanylyl Cyclase (sGC) Activation

YC-1 is a potent allosteric activator of sGC, a key enzyme in the nitric oxide (NO) signaling pathway that converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, mediating various physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission.

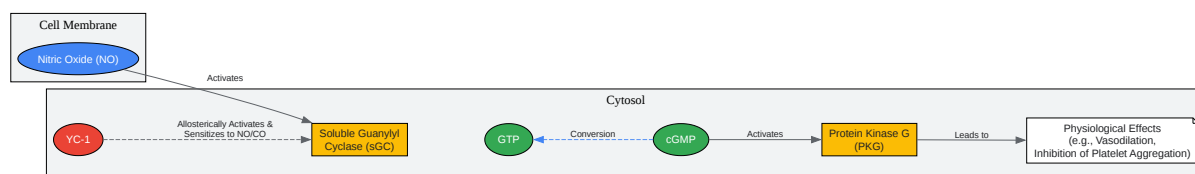
YC-1's activation of sGC is unique in that it can occur independently of NO. However, it also acts synergistically with NO and carbon monoxide (CO), sensitizing the enzyme to these gaseous ligands[6]. This results in a significant potentiation of cGMP production. The mechanism involves **YC-1** binding to a site on sGC distinct from the heme-binding site, inducing a conformational change that enhances the enzyme's catalytic activity and its affinity for NO and CO.

Quantitative Data: sGC Activation and Anti-platelet Activity

The following table summarizes the key quantitative parameters of **YC-1**'s activity on sGC and its functional consequence on platelet aggregation.

Parameter	Value	Conditions	Reference
sGC Activation (NO-independent)	10-fold increase	Purified sGC	
EC ₅₀ for sGC Activation	1.9 µM	Denuded phenylephrine-contracted rabbit aortic rings	[2]
IC ₅₀ for Platelet Aggregation	14.6 µM	Collagen-stimulated washed rabbit platelets	[2]
YC-1 Binding Affinity (Kd)	9–21 µM	In the absence of CO	[7]
YC-1 Binding Affinity (Kd)	0.6–1.1 µM	In the presence of CO	[7]

Signaling Pathway: YC-1 and sGC Activation



[Click to download full resolution via product page](#)

Caption: **YC-1** signaling pathway for sGC activation.

Mechanism of Action II: Hypoxia-Inducible Factor-1 α (HIF-1 α) Inhibition

In addition to its effects on sGC, **YC-1** is a potent inhibitor of HIF-1 α , a key transcription factor that is stabilized under hypoxic conditions. HIF-1 is a heterodimer composed of an oxygen-regulated α -subunit and a constitutively expressed β -subunit (ARNT). Under normoxic conditions, HIF-1 α is rapidly degraded via the von Hippel-Lindau (VHL) tumor suppressor-mediated ubiquitination pathway. However, under hypoxia, HIF-1 α is stabilized, translocates to the nucleus, dimerizes with HIF-1 β , and activates the transcription of numerous genes involved in angiogenesis, glucose metabolism, and cell survival.

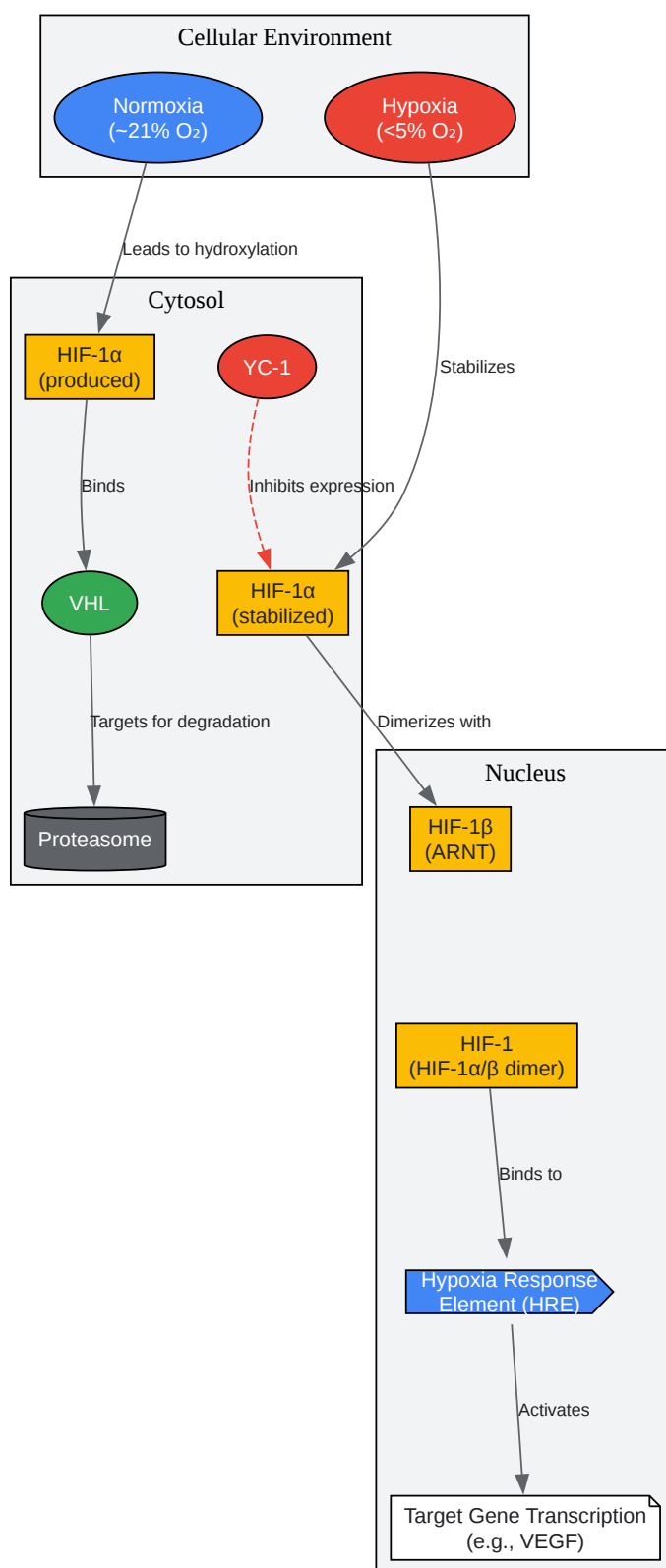
YC-1 has been shown to inhibit HIF-1 α expression at the post-transcriptional level, independent of its sGC-activating properties[1]. This inhibition leads to a downstream reduction in the expression of HIF-1 target genes, such as vascular endothelial growth factor (VEGF), which is a critical driver of angiogenesis in tumors. This anti-angiogenic effect underlies the potential of **YC-1** as an anti-cancer agent.

Quantitative Data: HIF-1 α Inhibition and Anti-tumor Activity

The following table summarizes the in vivo efficacy of **YC-1** in various tumor models.

Tumor Model	YC-1 Dose	Treatment Duration	Outcome	Reference
Hep3B hepatoma xenografts	30 µg/g daily (i.p.)	2 weeks	Significant tumor growth inhibition	[1]
Caki-1 renal carcinoma xenografts	30 µg/g daily (i.p.)	2 weeks	Significant tumor growth inhibition	[1]
NCI-H87 stomach carcinoma xenografts	30 µg/g daily (i.p.)	2 weeks	Significant tumor growth inhibition	[1]
SiHa cervical carcinoma xenografts	30 µg/g daily (i.p.)	2 weeks	Significant tumor growth inhibition	[1]
SK-N-MC neuroblastoma xenografts	30 µg/g daily (i.p.)	2 weeks	Significant tumor growth inhibition	[1]
MDA-MB-468 breast cancer xenografts	30 or 60 mg/kg/day (i.p.)	-	Dose-dependent tumor growth inhibition	[5]

Signaling Pathway: YC-1 and HIF-1α Inhibition



[Click to download full resolution via product page](#)

Caption: **YC-1** signaling pathway for HIF-1α inhibition.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the activity of **YC-1**.

Synthesis of YC-1

The synthesis of **YC-1** can be achieved through various routes. A common approach starts from indazole. The key steps involve:

- **Iodination of Indazole:** Indazole is treated with iodine (I_2) and potassium hydroxide (KOH) in dimethylformamide (DMF) to introduce an iodine atom at the 3-position.
- **Benzylation:** The resulting 3-iodoindazole is then reacted with benzyl bromide (BnBr) in the presence of a base such as potassium tert-butoxide (t-BuOK) and a phase transfer catalyst like tetrabutylammonium iodide (Bu_4NI) in a solvent like tetrahydrofuran (THF) to attach the benzyl group to the N1 position.
- **Suzuki or Stille Coupling:** The final step involves a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) between the 1-benzyl-3-iodoindazole and a suitable furan derivative, such as 5-(hydroxymethyl)-2-furanboronic acid or a corresponding stannane derivative, to yield **YC-1**.

Soluble Guanylyl Cyclase (sGC) Activity Assay

This assay measures the production of cGMP from GTP by sGC.

- **Reaction Mixture Preparation:** Prepare a reaction buffer containing 50 mM triethanolamine (TEA) buffer (pH 7.4), 1 mM EGTA, 10 mM 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor), 1 mg/mL bovine serum albumin (BSA), 200 μ M GTP, a creatine phosphokinase/phosphocreatine regenerating system, 3 mM $MgCl_2$, and [α - ^{32}P]GTP as a tracer.
- **Enzyme and Compound Addition:** Add purified sGC enzyme to the reaction mixture. For stimulated conditions, add **YC-1** (typically in DMSO, ensuring the final solvent concentration is low) or an NO donor like sodium nitroprusside (SNP).
- **Incubation:** Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).

- **Reaction Termination:** Stop the reaction by adding a solution of zinc carbonate or by heating.
- **Separation and Quantification:** Separate the produced [^{32}P]cGMP from unreacted [α - ^{32}P]GTP using column chromatography (e.g., Dowex and alumina columns).
- **Measurement:** Quantify the amount of [^{32}P]cGMP using liquid scintillation counting.

Western Blot for HIF-1 α Detection

This protocol outlines the detection of HIF-1 α protein levels in cell lysates.

- **Cell Culture and Treatment:** Culture cells under normoxic (21% O₂) or hypoxic (1-5% O₂) conditions. Treat cells with various concentrations of **YC-1** for a specified duration.
- **Lysate Preparation:**
 - Wash cells with ice-cold phosphate-buffered saline (PBS).
 - Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail. Due to the rapid degradation of HIF-1 α , it is crucial to perform lysis quickly on ice. For enhanced stability, some protocols recommend adding cobalt chloride (CoCl₂) to the lysis buffer[8].
 - For nuclear HIF-1 α detection, perform nuclear extraction using a commercial kit or a standard protocol.
- **Protein Quantification:** Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
- **SDS-PAGE and Transfer:**
 - Denature protein samples by boiling in Laemmli buffer.
 - Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on an appropriate percentage gel (e.g., 7.5%).
 - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

- Immunoblotting:
 - Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific for HIF-1 α overnight at 4°C.
 - Wash the membrane several times with TBST.
 - Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. A loading control (e.g., β -actin or lamin B1 for nuclear extracts) should be probed on the same membrane to ensure equal protein loading.

HIF-1 Luciferase Reporter Assay

This assay measures the transcriptional activity of HIF-1.

- Cell Transfection:
 - Co-transfect cells with a firefly luciferase reporter plasmid containing a promoter with multiple copies of the hypoxia-response element (HRE).
 - Co-transfect a control plasmid expressing Renilla luciferase (driven by a constitutive promoter, e.g., SV40 or TK) to normalize for transfection efficiency and cell viability.
- Cell Treatment: After transfection, treat the cells with **YC-1** under normoxic or hypoxic conditions.
- Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
- Luciferase Activity Measurement:
 - Use a dual-luciferase reporter assay system.

- In a luminometer plate, add the cell lysate to the firefly luciferase substrate and measure the luminescence.
- Subsequently, add the Renilla luciferase substrate (e.g., Stop & Glo® reagent) to the same well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the luminescence again.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. The results are typically expressed as relative luciferase units (RLU).

Conclusion

YC-1 stands as a seminal discovery in pharmacology and cell biology, offering a unique dual-action profile that bridges the fields of cardiovascular research and oncology. Its ability to modulate both the sGC/cGMP and the HIF-1 α pathways provides researchers with a powerful tool to investigate fundamental cellular processes. The comprehensive data and detailed protocols presented in this guide are intended to facilitate further exploration of **YC-1**'s therapeutic potential and its utility in elucidating complex signaling networks. As research continues, a deeper understanding of **YC-1**'s multifaceted activities will undoubtedly pave the way for novel therapeutic strategies targeting a range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. YC-1: a potential anticancer drug targeting hypoxia-inducible factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assaygenie.com [assaygenie.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. researchgate.net [researchgate.net]
- 6. med.emory.edu [med.emory.edu]

- 7. resources.novusbio.com [resources.novusbio.com]
- 8. Stabilization of hypoxia-inducible factor-1 α in buffer containing cobalt chloride for Western blot analysis - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [YC-1: A Dual-Action Small Molecule Modulating cGMP Signaling and Hypoxia Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b235206#discovery-and-history-of-yc-1-compound>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com